1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone
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Description
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Compounds related to the given chemical structure have been synthesized and evaluated for their antiviral activities. For example, derivatives of 1H-pyrazolo[3,4-b]pyridines have been synthesized and tested for their cytotoxicity, anti-HSV1 (Herpes Simplex Virus 1), and anti-HAV (Hepatitis A Virus) activities (Attaby et al., 2006). These studies highlight the potential of such compounds in the development of new antiviral agents.
Chemo- and Regioselectivities in Synthesis
Research on the multicomponent condensations of 5-aminopyrazoles has led to the synthesis of various heterocyclic compounds, demonstrating the versatility of pyrazole derivatives in chemical synthesis (Chebanov et al., 2008). These findings are significant for designing synthetic routes to complex molecules for pharmaceutical and material science applications.
Antimicrobial Activity
Another study focused on synthesizing heterocyclic compounds bearing benzimidazole and pyrazoline motifs, which were then evaluated for their antimicrobial activity against a range of bacteria and fungi (Desai et al., 2017). This research emphasizes the potential of pyrazoline derivatives as candidates for new antimicrobial agents.
Docking Studies and Antimicrobial Activities
Bicyclic thiazolo-pyrimidine analogues have been synthesized and subjected to docking studies against protein DNA gyrase, showing promising results as broad-spectrum antibacterial agents (Bhadraiah et al., 2020). Such studies are crucial for understanding the molecular basis of the antimicrobial activity of novel compounds and guiding the development of effective therapeutic agents.
Scaleable Synthesis for Drug Development
Efficient synthesis methods are critical for the production of chemical compounds for research and therapeutic use. A study describes a scaleable synthesis of a partial nicotinic acid receptor agonist, demonstrating the importance of developing practical synthesis methods for complex molecules (Wilson et al., 2009).
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-4-2-5-14(10-13)11-18(22)20-8-9-21-17(12-20)15-6-3-7-16(15)19-21/h2,4-5,10H,3,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYVOZCXCMJBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.